molecular formula C20H19N3O4S B070887 Rivoglitazone CAS No. 185428-18-6

Rivoglitazone

Cat. No. B070887
M. Wt: 397.4 g/mol
InChI Key: XMSXOLDPMGMWTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rivoglitazone (INN) is a thiazolidinedione derivative that is currently under research for use in the treatment of type 2 diabetes . It is being developed by Daiichi Sankyo .


Molecular Structure Analysis

Rivoglitazone has a molecular formula of C20H19N3O4S . Its molecular structure includes a thiazolidinedione moiety, a benzimidazole ring, and a methoxy group . The average mass of Rivoglitazone is 397.448 Da and its mono-isotopic mass is 397.109619 Da .

Scientific Research Applications

  • Efficacy in Type 2 Diabetes : Rivoglitazone has been found to be effective in controlling glucose and lipid levels in type 2 diabetic patients. It has shown promising results in reducing hemoglobin A1c (HbA1c) levels, comparable or superior to those observed with pioglitazone, another well-known TZD (Kong et al., 2011); (Truitt et al., 2010).

  • Pharmacology and Pharmacokinetics : Rivoglitazone has been identified as a potent PPARγ agonist with effects on hyperglycemia, hyperinsulinemia, and hypertriglyceridemia. Its pharmacokinetics have been studied in rats and monkeys, revealing insights into its metabolism and excretion (Kanda et al., 2009); (Uchiyama et al., 2011).

  • Safety and Tolerability : The safety profile of Rivoglitazone includes common adverse effects such as peripheral edema and weight gain, which are dose-related and generally similar to other PPARγ agonists (Schimke & Davis, 2007).

  • Effect on Adiponectin and Insulin Resistance : Rivoglitazone has been shown to significantly increase plasma adiponectin levels and ameliorate insulin resistance in animal models, suggesting its potential utility in treating metabolic syndrome (Hiuge-Shimizu et al., 2011).

  • Potential Antibacterial Properties : Rivoglitazone may also have a role as a dual-target therapeutic agent against bacterial infections, indicating its potential utility beyond diabetes management (Yele et al., 2019).

Future Directions

Rivoglitazone is currently under research for use in the treatment of type 2 diabetes . The future of Rivoglitazone will depend on the outcomes of these research studies and clinical trials. It is anticipated that future research will focus on designing better PPAR modulators with minimal off-target effects, high selectivity, superior bioavailability, and pharmacokinetics .

properties

IUPAC Name

5-[[4-[(6-methoxy-1-methylbenzimidazol-2-yl)methoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4S/c1-23-16-10-14(26-2)7-8-15(16)21-18(23)11-27-13-5-3-12(4-6-13)9-17-19(24)22-20(25)28-17/h3-8,10,17H,9,11H2,1-2H3,(H,22,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMSXOLDPMGMWTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)OC)N=C1COC3=CC=C(C=C3)CC4C(=O)NC(=O)S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00870164
Record name Rivoglitazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00870164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

397.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Rivoglitazone

CAS RN

185428-18-6
Record name Rivoglitazone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=185428-18-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Rivoglitazone [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0185428186
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rivoglitazone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09200
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Rivoglitazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00870164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RIVOGLITAZONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3A3N0634Q6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A mixture of 21.8 g of 5-methoxy-N-methyl-1,2-phenylenediamine (see Referential Example 9, Japanese Patent Application Publication No. Hei-9 (1997)-295970), 63.4 g of 5-(4-methoxycarbonylmethoxybenzyl)thiazolidin-2,4-dione (see Referential Example 21, Japanese Patent Application Publication No. Hei9-(1997)-295970), 250 ml of 1,4-dioxane and 750 ml of conc. hydrochloric acid was heated under reflux for 60 hours. The reaction mixture was cooled with ice, and the precipitate was filtered. The precipitate was mixed with 800 ml of 5% aqueous sodium hydrogencarbonate solution and stirred at room temperature for 2 hours. The insoluble material was filtered, dissolved in a mixture of 1000 ml of N,N-dimethylformamide and 200 ml of methanol and treated with activated charcoal. The activated charcoal was filtered off, and the filtrate was concentrated to about 50 ml by evaporating the solvents. To the residue was added 750 ml of diethyl ether and this was then allowed to stand at room temperature for 2 days. The precipitate was filtered to give 20.1 g of the desired compound having a melting point of 267-271° C. having an Rf=0.68 (thin layer chromatography on silica gel; 5% ethanol-methylene chloride solution).
Quantity
21.8 g
Type
reactant
Reaction Step One
Quantity
63.4 g
Type
reactant
Reaction Step One
Quantity
750 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Rivoglitazone
Reactant of Route 2
Rivoglitazone
Reactant of Route 3
Rivoglitazone
Reactant of Route 4
Reactant of Route 4
Rivoglitazone
Reactant of Route 5
Reactant of Route 5
Rivoglitazone
Reactant of Route 6
Rivoglitazone

Citations

For This Compound
402
Citations
RL Koffarnus, KA Wargo… - Annals of …, 2013 - journals.sagepub.com
… Rivoglitazone is the fourth agent in the thiazolidinedione class of antidiabetes drugs. Although rivoglitazone … Until these can be completed, we cannot recommend rivoglitazone over …
Number of citations: 26 journals.sagepub.com
HS Chou, KE Truitt, JB Moberly… - Diabetes, Obesity …, 2012 - Wiley Online Library
… Rivoglitazone also significantly reduced fasting plasma glucose from baseline (p < 0.0001). Rivoglitazone … Rivoglitazone was generally well tolerated at both doses, with treatment‐…
Number of citations: 13 dom-pubs.onlinelibrary.wiley.com
APS Kong, A Yamasaki, R Ozaki… - Diabetes, Obesity …, 2011 - Wiley Online Library
… placebo, one on rivoglitazone 0.5 mg, one on rivoglitazone 1 mg, two on rivoglitazone 1.5 mg and … (32 on placebo treatment, 35 on rivoglitazone 0.5 mg, 35 on rivoglitazone 1 mg, 34 on …
Number of citations: 34 dom-pubs.onlinelibrary.wiley.com
KE Truitt, RB Goldberg, J Rosenstock… - … medical research and …, 2010 - Taylor & Francis
… The most common drug-related adverse events reported with rivoglitazone were peripheral … and were higher with rivoglitazone 2 and 3 mg than with pioglitazone or rivoglitazone 1 mg. …
Number of citations: 20 www.tandfonline.com
H Rajapaksha, H Bhatia, K Wegener… - … et Biophysica Acta (BBA …, 2017 - Elsevier
… In the present study, the crystal structure of rivoglitazone in complex with PPARγ is reported. These structural studies demonstrate that the rivoglitazone TZD head is differently placed in …
Number of citations: 16 www.sciencedirect.com
S Rohatagi, TJ Carrothers, JY Jin… - The Journal of …, 2008 - Wiley Online Library
… (PK) of orally administered rivoglitazone using data collected from 2 … of rivoglitazone plasma concentrations (C p ). The effects of covariates on the oral clearance (CL) of rivoglitazone …
Number of citations: 29 accp1.onlinelibrary.wiley.com
K Schimke, TM Davis - Current opinion in investigational drugs …, 2007 - europepmc.org
… Drug evaluation: rivoglitazone, a new oral therapy for the treatment of type 2 diabetes. … Daiichi Sankyo Inc is developing rivoglitazone, an insulin sensitizer with peroxisome …
Number of citations: 23 europepmc.org
A Hiuge-Shimizu, N Maeda, A Hirata… - … , and vascular biology, 2011 - Am Heart Assoc
Objective— Accumulating evidence indicates that the regimen to increase adiponectin will provide a novel therapeutic strategy for metabolic syndrome. Here, we tested the effect of a …
Number of citations: 50 www.ahajournals.org
S Kanda, R Nakashima, K Takahashi, J Tanaka… - Journal of …, 2009 - Elsevier
… In Zucker fatty rats, rivoglitazone at a dose of 0.1 mg/kg clearly … with rivoglitazone for 14 days suggested that rivoglitazone may … In summary, we showed that rivoglitazone is a potent and …
Number of citations: 38 www.sciencedirect.com
S Davies, R Castaner, J Bolos - Drugs of the Future, 2008 - access.portico.org
The complex metabolic disorder type 2 diabetes is a leading cause of morbidity and mortality worldwide and thus a health and economic burden. Daiichi Sankyo has developed a new …
Number of citations: 3 access.portico.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.